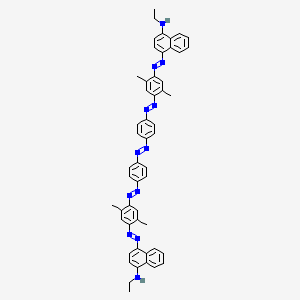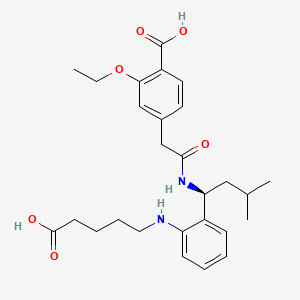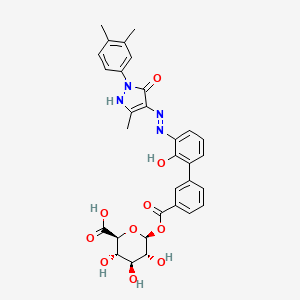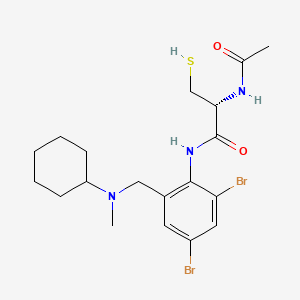
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the dibromo substituents. The acetylamino and mercapto groups are then added through nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The dibromo groups can be reduced to form the corresponding phenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced phenyl derivatives, and various substituted phenyl compounds.
Applications De Recherche Scientifique
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The acetylamino and mercapto groups can form covalent bonds with target proteins, leading to modulation of their activity. Additionally, the dibromo groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, 2-(acetylamino)-N-(2,4-dichloro-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
- Propanamide, 2-(acetylamino)-N-(2,4-difluoro-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
- Propanamide, 2-(acetylamino)-N-(2,4-diiodo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
Uniqueness
The uniqueness of Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- lies in its dibromo substituents, which confer distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs.
Propriétés
Numéro CAS |
97290-46-5 |
|---|---|
Formule moléculaire |
C19H27Br2N3O2S |
Poids moléculaire |
521.3 g/mol |
Nom IUPAC |
(2R)-2-acetamido-N-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C19H27Br2N3O2S/c1-12(25)22-17(11-27)19(26)23-18-13(8-14(20)9-16(18)21)10-24(2)15-6-4-3-5-7-15/h8-9,15,17,27H,3-7,10-11H2,1-2H3,(H,22,25)(H,23,26)/t17-/m0/s1 |
Clé InChI |
YJGWIACOZHBSAS-KRWDZBQOSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CS)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
SMILES canonique |
CC(=O)NC(CS)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


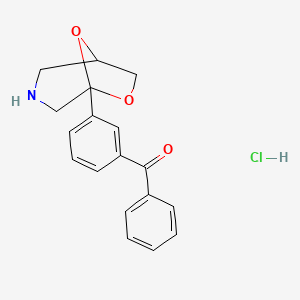
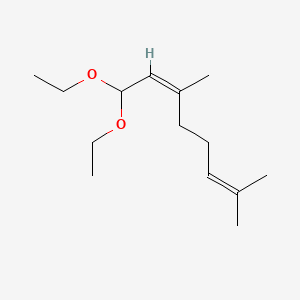
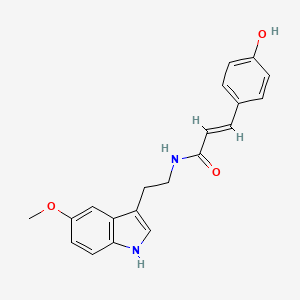
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)


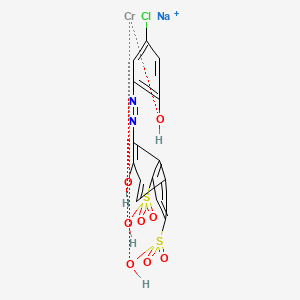
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)

